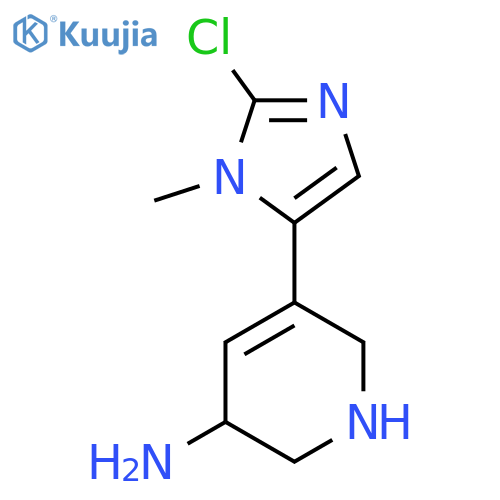

Cas no 2138144-64-4 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine)

2138144-64-4 structure

商品名:5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- EN300-743185

- 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine

- 2138144-64-4

-

- インチ: 1S/C9H13ClN4/c1-14-8(5-13-9(14)10)6-2-7(11)4-12-3-6/h2,5,7,12H,3-4,11H2,1H3

- InChIKey: HNWPFNPTPYUJPO-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=C(C2=CC(CNC2)N)N1C

計算された属性

- せいみつぶんしりょう: 212.0828741g/mol

- どういたいしつりょう: 212.0828741g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-743185-1.0g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 1.0g |

$2186.0 | 2024-05-24 | |

| Enamine | EN300-743185-10.0g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 10.0g |

$9400.0 | 2024-05-24 | |

| Enamine | EN300-743185-0.05g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 0.05g |

$1836.0 | 2024-05-24 | |

| Enamine | EN300-743185-0.1g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 0.1g |

$1923.0 | 2024-05-24 | |

| Enamine | EN300-743185-0.5g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 0.5g |

$2098.0 | 2024-05-24 | |

| Enamine | EN300-743185-5.0g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 5.0g |

$6339.0 | 2024-05-24 | |

| Enamine | EN300-743185-2.5g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 2.5g |

$4286.0 | 2024-05-24 | |

| Enamine | EN300-743185-0.25g |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |

2138144-64-4 | 95% | 0.25g |

$2011.0 | 2024-05-24 |

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2138144-64-4 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 307-59-5(perfluorododecane)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量